N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that features a benzofuran moiety and a cyclohexene ring
Mechanism of Action
Benzofuran derivatives
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds containing the benzofuran moiety have been reported to exhibit a wide range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects .
Cyclohexene derivatives
Cyclohexene is a six-membered cyclic compound with one double bond. Derivatives of cyclohexene have been used in various chemical reactions, such as the formal anti-Markovnikov hydromethylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the methoxyethyl group. The cyclohexene ring is then incorporated through a series of reactions, including cyclization and amide bond formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol
- 2-Benzofuranyl methyl ketone
- 2-Naphthyl phenyl ketone
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to its combination of a benzofuran moiety and a cyclohexene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-19(18-13-16-9-5-6-10-17(16)27-18)14-23-21(25)20(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,19H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVSGSSPAGIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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